2-oxo-4aH-quinoline-5-carboxylic acid

Regioisomer Purity QC

Researchers requiring regioisomerically defined quinoline building blocks face a critical problem: positional isomers (e.g., 4-COOH, 6-COOH) are not functionally interchangeable in SAR or metal coordination due to distinct electronic and steric profiles. - 5-COOH enables amide coupling/esterification for compound library synthesis. - 2-Oxo/5-COOH donor set provides unique chelation geometry vs. other regioisomers. - Correct CAS (83734-43-4) ensures reproducibility; tautomeric equilibrium with 2-hydroxy form affects reactivity. In stock in standard research quantities (25 mg-1 g) with bulk custom synthesis upon request.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B12354220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-4aH-quinoline-5-carboxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=CC2C(=C1)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-6H,(H,13,14)
InChIKeyWQGRIOBYLPXOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-4aH-quinoline-5-carboxylic Acid Overview


2-Oxo-4aH-quinoline-5-carboxylic acid (synonym: 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, CAS 83734-43-4) is a heterocyclic quinoline derivative featuring a 2-oxo group and a 5-carboxylic acid substituent. It is primarily offered for research purposes as a synthetic building block or reference standard . Due to its tautomeric equilibrium, it is structurally interconvertible with 2-hydroxyquinoline-5-carboxylic acid, which affects its handling and reactivity.

Substitution Risk: 2-Oxo-4aH-quinoline-5-carboxylic Acid


Despite its structural simplicity, the 5-position carboxylic acid isomer (2-oxo-4aH-quinoline-5-carboxylic acid) cannot be assumed to be interchangeable with other 2-oxo-quinoline carboxylic acids (e.g., 4-carboxylic, 6-carboxylic, or 3-carboxylic acid isomers) in a research protocol. Regioisomeric substitution on the quinoline ring system dictates distinct electronic profiles, hydrogen-bonding patterns, and metal-chelating behavior. In the absence of quantitative data proving functional equivalence, procurement of the correct isomer is mandatory to ensure experimental reproducibility and avoid silent failure in structure-activity relationship (SAR) studies, coordination chemistry, or biochemical assays .

2-Oxo-4aH-quinoline-5-carboxylic Acid vs. Analogs


Purity and Structural Identity

Commercial suppliers specify the purity of 2-oxo-4aH-quinoline-5-carboxylic acid (as the 1,2-dihydro-2-oxo tautomer) using HPLC and NMR. For example, one vendor reports a purity of ≥95% for this specific regioisomer (CAS 83734-43-4), with the product appearing as a solid. This analytical certification distinguishes it from the 4-carboxylic acid isomer (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) and the 3-carboxylic acid isomer, which have distinct CAS numbers and retention times .

Regioisomer Purity QC

2-Oxo-4aH-quinoline-5-carboxylic Acid Applications


Synthetic Building Block for Quinoline Libraries

The 5-carboxylic acid handle allows further derivatization (e.g., amide coupling, esterification) to generate compound libraries for biological screening. The correct regioisomer must be sourced to ensure the desired substitution pattern .

Metal-Chelating Ligand Research

The 2-oxo/5-carboxylic acid motif provides a distinct donor set for metal coordination. Researchers should not substitute other regioisomers, as the chelation geometry and stability constants will differ .

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